

synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

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Compound of Interest

Compound Name: 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

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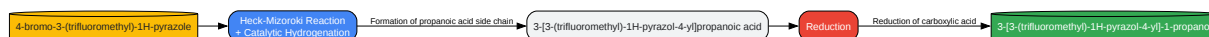
An In-depth Technical Guide to the Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

This technical guide provides a comprehensive overview of a feasible synthetic route for **3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol**, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with a palladium-catalyzed Heck-Mizoroki reaction to form the carbon-carbon bond and introduce the three-carbon side chain, followed by a reduction of the intermediate carboxylic acid to the target primary alcohol.

Overall Synthetic Scheme

The proposed synthesis starts from the commercially available 4-bromo-3-(trifluoromethyl)-1H-pyrazole and proceeds through a Heck-Mizoroki coupling with acrylic acid, followed by a two-step reduction of the resulting α,β -unsaturated carboxylic acid.

DOT Script for the Overall Synthetic Workflow:



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Caption: Overall synthetic workflow for **3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol**.

Step 1: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid

This step involves a Heck-Mizoroki reaction between 4-bromo-3-(trifluoromethyl)-1H-pyrazole and acrylic acid to form 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid, followed by catalytic hydrogenation to reduce the carbon-carbon double bond.

Experimental Protocol: Heck-Mizoroki Reaction

This protocol is based on established methods for Heck-Mizoroki reactions involving halo-heterocycles and acrylic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **Reaction Setup:** To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$, 0.1 eq).
- **Solvent and Reagent Addition:** Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (Et_3N , 3.0 eq) as the base.
- **Substrate Addition:** Add acrylic acid (1.5 eq) to the mixture.
- **Reaction:** Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with 1 M HCl, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid.

Experimental Protocol: Catalytic Hydrogenation

- **Reaction Setup:** To a hydrogenation flask, add the 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C).

- **Solvent Addition:** Add methanol or ethanol as the solvent.
- **Reaction:** Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ^1H NMR).
- **Workup:** Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol

This step involves the reduction of the carboxylic acid group of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid to a primary alcohol using lithium aluminum hydride (LiAlH_4).^{[5][6][7][8][9]}

Experimental Protocol: Reduction with LiAlH_4

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH_4 (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
- **Substrate Addition:** Dissolve 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
- **Quenching:** Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

- Workup: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
- Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield **3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol**.

Quantitative Data

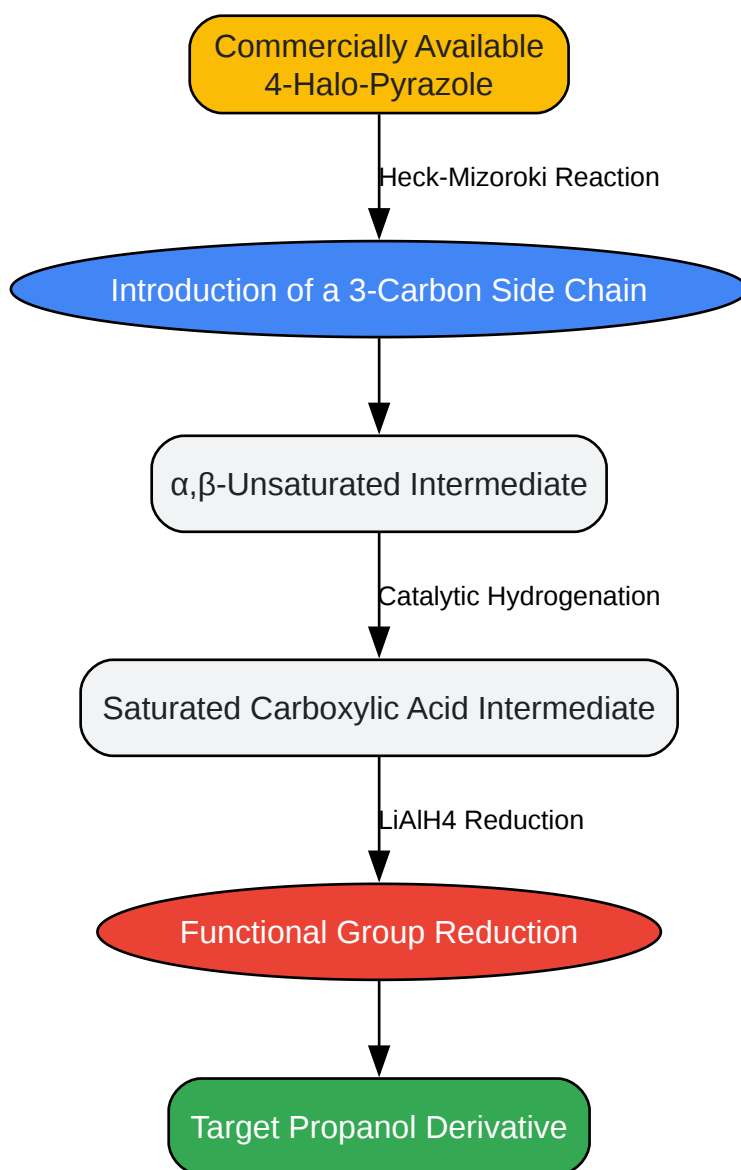
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions.

Step	Reaction	Starting Material	Product	Reagents	Typical Yield (%)
1a	Heck-Mizoroki Reaction	4-bromo-3-(trifluoromethyl)-1H-pyrazole	3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid	Pd(OAc) ₂ , P(o-tol) ₃ , Et ₃ N, Acrylic Acid, DMF	60-80
1b	Catalytic Hydrogenation	3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid	3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid	H ₂ , 10% Pd/C, Methanol	>95
2	LiAlH ₄ Reduction	3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid	3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol	LiAlH ₄ , THF	70-90

Logical Relationships in the Synthesis

The synthesis follows a logical progression of bond formation and functional group interconversion.

DOT Script for the Logical Relationships:



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Caption: Logical flow of the synthetic strategy.

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